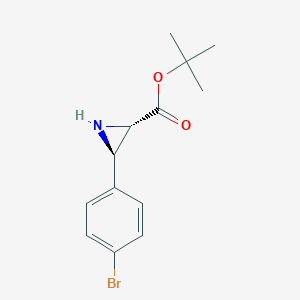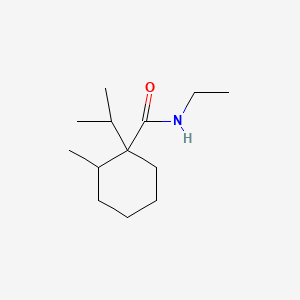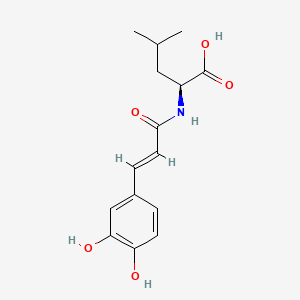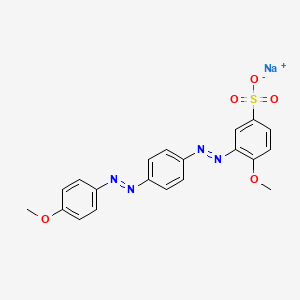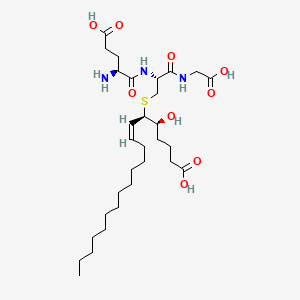
Hltce
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HLTCE, with the chemical formula C30H53N3O9S , is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties . This compound contains multiple functional groups, including carboxylic acids, secondary amides, primary amines, hydroxyl groups, secondary alcohols, and sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HLTCE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently combined under specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale preparative liquid chromatography (Prep-HPLC) to isolate and purify the compound from complex mixtures . This method is favored for its ability to handle large sample volumes and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
HLTCE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
HLTCE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism by which HLTCE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used . For example, this compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
HLTCE shares structural similarities with other compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Hydrochlorothiazide: A diuretic medication with a different mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in various scientific fields. While other compounds may share some properties, this compound’s distinct structure allows for unique interactions and applications .
Properties
CAS No. |
78340-36-0 |
|---|---|
Molecular Formula |
C30H53N3O9S |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(Z,5S,6R)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicos-7-enoic acid |
InChI |
InChI=1S/C30H53N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)43-21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h13,16,22-25,34H,2-12,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b16-13-/t22-,23-,24-,25+/m0/s1 |
InChI Key |
DDTVRGGNEMZLTC-CCZUOGOWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


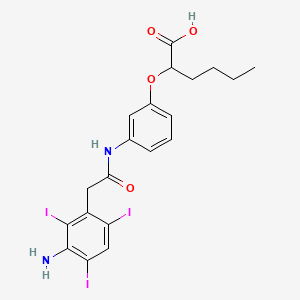
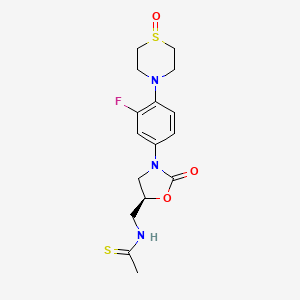
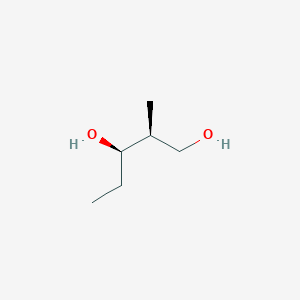
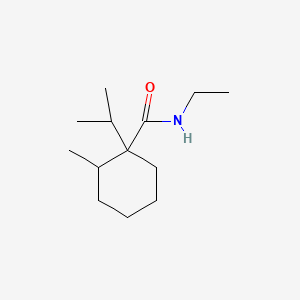

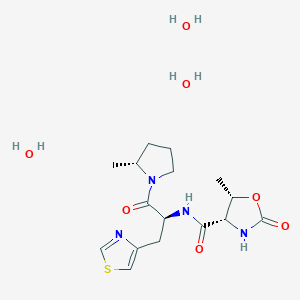
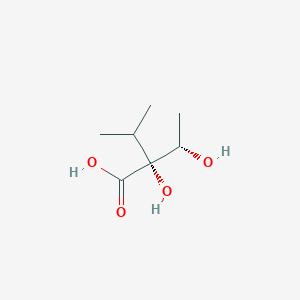
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
